molecular formula C10H14Cl2O4Sn B7824979 Dichlorotin(IV)bis(4-oxo-2-pentene-2-olate)

Dichlorotin(IV)bis(4-oxo-2-pentene-2-olate)

Cat. No.: B7824979
M. Wt: 387.83 g/mol
InChI Key: DTMARTPDQMQTRX-UZUXQKAQSA-J
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Description

Dichlorotin(IV)bis(4-oxo-2-pentene-2-olate) is a chemical compound with the molecular formula C10H14Cl2O4Sn. It is also known as Tin(IV) bis(acetylacetonate) dichloride. This compound is part of the organotin family, which includes compounds containing tin bonded to carbon. Organotin compounds have a wide range of applications in various fields, including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

Dichlorotin(IV)bis(4-oxo-2-pentene-2-olate) can be synthesized through the reaction of tin(IV) chloride with acetylacetone in the presence of a base. The reaction typically involves the following steps:

  • Dissolve tin(IV) chloride in an appropriate solvent, such as ethanol or methanol.
  • Add acetylacetone to the solution.
  • Introduce a base, such as sodium hydroxide or potassium hydroxide, to facilitate the reaction.
  • Stir the mixture at room temperature or slightly elevated temperatures until the reaction is complete.
  • Isolate the product by filtration and purify it through recrystallization.

Industrial Production Methods

In industrial settings, the production of Dichlorotin(IV)bis(4-oxo-2-pentene-2-olate) follows similar principles but on a larger scale. The process involves the use of larger reaction vessels and more efficient purification techniques to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Dichlorotin(IV)bis(4-oxo-2-pentene-2-olate) undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form higher oxidation state tin compounds.

    Reduction: It can be reduced to lower oxidation state tin compounds.

    Substitution: The chlorine atoms in the compound can be substituted with other ligands, such as alkyl or aryl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like Grignard reagents or organolithium compounds are employed for substitution reactions.

Major Products Formed

    Oxidation: Higher oxidation state tin compounds.

    Reduction: Lower oxidation state tin compounds.

    Substitution: Organotin compounds with different ligands.

Scientific Research Applications

Dichlorotin(IV)bis(4-oxo-2-pentene-2-olate) has several scientific research applications:

    Chemistry: It is used as a catalyst in various organic reactions, including polymerization and coupling reactions.

    Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential use in drug development and as a therapeutic agent.

    Industry: It is used in the production of specialty chemicals and materials, such as coatings and adhesives.

Mechanism of Action

The mechanism of action of Dichlorotin(IV)bis(4-oxo-2-pentene-2-olate) involves its interaction with molecular targets and pathways in biological systems. The compound can bind to proteins and enzymes, altering their activity and function. This interaction can lead to various biological effects, such as inhibition of cell growth or induction of apoptosis in cancer cells. The exact molecular targets and pathways involved are still under investigation.

Comparison with Similar Compounds

Similar Compounds

    Tin(IV) chloride bis(2,4-pentanedionate): Similar structure but different ligands.

    Organotin(IV) dithiocarbamate compounds: Different ligands but similar organotin core.

    Tin(IV) bis(acetylacetonate) dichloride: Another name for Dichlorotin(IV)bis(4-oxo-2-pentene-2-olate).

Uniqueness

Dichlorotin(IV)bis(4-oxo-2-pentene-2-olate) is unique due to its specific combination of ligands and its ability to undergo various chemical reactions. Its potential biological activities and applications in different fields make it a compound of interest for further research and development.

Properties

IUPAC Name

(Z)-4-oxopent-2-en-2-olate;(E)-4-oxopent-2-en-2-olate;tin(4+);dichloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C5H8O2.2ClH.Sn/c2*1-4(6)3-5(2)7;;;/h2*3,6H,1-2H3;2*1H;/q;;;;+4/p-4/b4-3+;4-3-;;;
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTMARTPDQMQTRX-UZUXQKAQSA-J
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CC(=O)C)[O-].CC(=CC(=O)C)[O-].[Cl-].[Cl-].[Sn+4]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=C\C(=O)C)/[O-].C/C(=C/C(=O)C)/[O-].[Cl-].[Cl-].[Sn+4]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14Cl2O4Sn
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.83 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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